
N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide is a compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide typically involves the reaction of quinolin-8-ol with appropriate reagents to introduce the hydroxy and acetimidamide functionalities. One common method involves the reaction of quinolin-8-ol with ethyl chloroacetate in the presence of a base such as potassium carbonate to form quinolyl ether. This intermediate is then reacted with hydroxylamine to introduce the hydroxy group, followed by further reaction with appropriate reagents to form the acetimidamide moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The imidamide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The hydroxy and imidamide functionalities allow the compound to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. The quinoline ring system can intercalate with DNA, potentially leading to anticancer effects by inhibiting DNA replication and transcription .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
8-Hydroxyquinoline: Widely studied for its metal-chelating properties and biological activities.
Uniqueness
N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide is unique due to the presence of both hydroxy and acetimidamide functionalities, which provide a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets and the potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
N'-hydroxy-2-quinolin-8-yloxyethanimidamide |
InChI |
InChI=1S/C11H11N3O2/c12-10(14-15)7-16-9-5-1-3-8-4-2-6-13-11(8)9/h1-6,15H,7H2,(H2,12,14) |
Clave InChI |
XNRPKYTXWNJHGR-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC2=C(C(=C1)OC/C(=N/O)/N)N=CC=C2 |
SMILES canónico |
C1=CC2=C(C(=C1)OCC(=NO)N)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12901061.png)
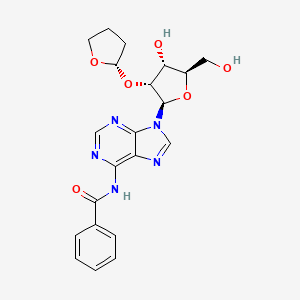
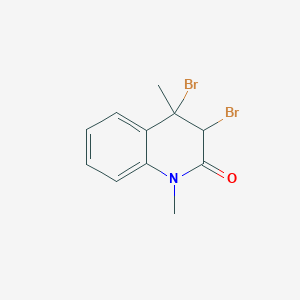
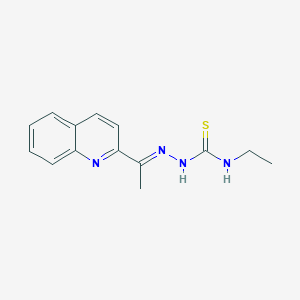
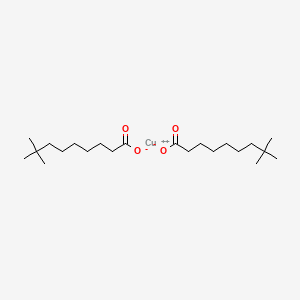
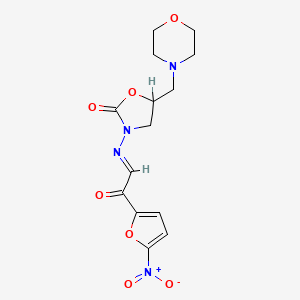
![Furo[3,4-e][1,2]benzoxazole](/img/structure/B12901095.png)
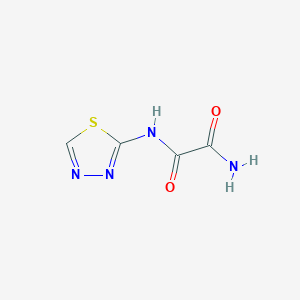
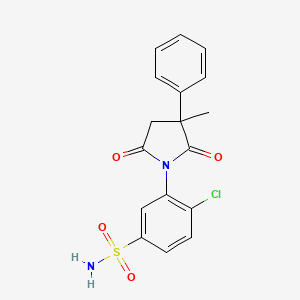
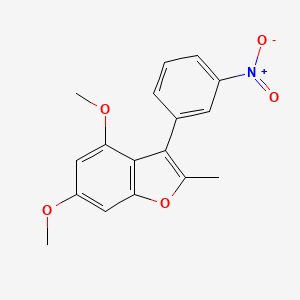
![Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine](/img/structure/B12901130.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)

